molecular formula C14H10BrN3O3 B2852408 4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine CAS No. 1312440-51-9

4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine

货号 B2852408
CAS 编号: 1312440-51-9
分子量: 348.156
InChI 键: IABONIMIMOHFNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as GSK-J4 and has been extensively studied for its role as an inhibitor of the histone demethylase JMJD3.

详细的合成方法

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-bromo-2-furancarboxaldehyde, which is synthesized from 5-bromofuran-2-carboxylic acid. The second intermediate is 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole, which is synthesized from 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. These two intermediates are then coupled together using a condensation reaction to form the final product.

Starting Materials
5-bromofuran-2-carboxylic acid, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, Hydrazine hydrate, Sodium nitrite, Sodium nitrate, Sulfuric acid, Sodium hydroxide, Acetic acid, Ethanol, Diethyl ether, Chloroform, Methanol, Triethylamine, N,N-Dimethylformamide, Dimethyl sulfoxide, Phosphorus pentoxide, Phosphorus oxychloride, Sodium bicarbonate, Magnesium sulfate, Silica gel

Reaction
Synthesis of 5-bromo-2-furancarboxaldehyde:, Step 1: Dissolve 5-bromofuran-2-carboxylic acid (1.0 g, 5.3 mmol) in acetic acid (10 mL) and add sodium nitrite (0.7 g, 10.2 mmol) in water (5 mL) dropwise with stirring at 0°C., Step 2: After the addition is complete, stir the reaction mixture at 0°C for 30 min., Step 3: Add sodium nitrate (1.5 g, 15.9 mmol) in water (5 mL) dropwise with stirring at 0°C., Step 4: After the addition is complete, stir the reaction mixture at 0°C for 30 min., Step 5: Add sulfuric acid (5 mL) dropwise with stirring at 0°C., Step 6: After the addition is complete, stir the reaction mixture at 0°C for 30 min., Step 7: Pour the reaction mixture into ice water (50 mL) and extract with chloroform (3 × 20 mL)., Step 8: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain 5-bromo-2-furancarboxaldehyde as a yellow solid (0.8 g, 70%)., Synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole:, Step 1: Dissolve 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid (1.0 g, 5.3 mmol) in ethanol (10 mL) and add hydrazine hydrate (0.5 mL, 10.6 mmol) dropwise with stirring at room temperature., Step 2: After the addition is complete, stir the reaction mixture at room temperature for 2 h., Step 3: Pour the reaction mixture into ice water (50 mL) and extract with chloroform (3 × 20 mL)., Step 4: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole as a yellow solid (0.9 g, 85%)., Coupling of 5-bromo-2-furancarboxaldehyde and 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole:, Step 1: Dissolve 5-bromo-2-furancarboxaldehyde (0.5 g, 2.6 mmol) and 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole (0.7 g, 2.6 mmol) in N,N-dimethylformamide (10 mL) and add triethylamine (0.5 mL, 3.6 mmol) dropwise with stirring at room temperature., Step 2: After the addition is complete, stir the reaction mixture at room temperature for 12 h., Step 3: Pour the reaction mixture into ice water (50 mL) and extract with chloroform (3 × 20 mL)., Step 4: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 5: Purify the crude product by column chromatography on silica gel using chloroform/methanol (95:5) as the eluent to obtain the final product as a yellow solid (0.6 g, 50%).

作用机制

GSK-J4 works by inhibiting the activity of the histone demethylase JMJD3. This enzyme is involved in the regulation of gene expression, and by inhibiting its activity, GSK-J4 can alter the expression of genes involved in various cellular processes.

生化和生理效应

GSK-J4 has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of JMJD3. It has also been shown to inhibit the growth of cancer cells, indicating its potential use as a cancer treatment.

实验室实验的优点和局限性

One advantage of using GSK-J4 in lab experiments is its specificity for JMJD3, which allows for the targeted inhibition of this enzyme. However, one limitation is that GSK-J4 may have off-target effects, which could complicate the interpretation of results.

未来方向

There are several potential future directions for the study of GSK-J4. One area of research could be the development of more potent and selective inhibitors of JMJD3. Another area of research could be the investigation of the use of GSK-J4 in combination with other drugs for the treatment of cancer or autoimmune diseases. Additionally, further studies could be conducted to better understand the mechanism of action of GSK-J4 and its effects on gene expression.

科学研究应用

GSK-J4 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of autoimmune diseases. GSK-J4 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

属性

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-(5-bromofuran-2-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c15-11-4-3-9(21-11)13-12(14(16)18-17-13)7-1-2-8-10(5-7)20-6-19-8/h1-5H,6H2,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABONIMIMOHFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。